1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a difluoropiperidine carboxylic acid moiety. The Fmoc group is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)9-13(19(25)26)10-24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAFFIPIKIDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) of Fluorinated Dienes
RCM using Grubbs catalysts enables the formation of the piperidine ring from α,ω-dienes. For 5,5-difluoropiperidine, 1,5-dienes substituted with fluorine atoms at the 5-position undergo cyclization under inert conditions. A typical protocol involves:
- Substrate : 1,5-Difluoro-1,5-diene (5 mmol)
- Catalyst : Grubbs 2nd generation (5 mol%)
- Solvent : Dichloromethane (DCM), reflux
- Yield : 60–70%
This method ensures regioselective fluorination but requires stringent anhydrous conditions to prevent hydrolytic ring-opening.
Fluorination of Piperidinone Derivatives
Direct fluorination of piperidin-3-carboxylic acid derivatives using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® offers a complementary approach:
- Substrate : Piperidin-3-carboxylic acid (10 mmol)
- Fluorinating Agent : DAST (2.2 equiv)
- Conditions : -20°C to 0°C, 12–24 h
- Yield : 50–55%
Excess fluorinating agents are often necessary to achieve complete difluorination, though over-fluorination can lead to byproducts.
Introduction of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the piperidine nitrogen during subsequent reactions.
Fmoc-Cl Activation
Reaction with Fmoc-Cl in the presence of a base:
- Substrate : 5,5-Difluoropiperidine-3-carboxylic acid (1 equiv)
- Reagents : Fmoc-Cl (1.2 equiv), N,N-diisopropylethylamine (DIPEA, 2 equiv)
- Solvent : Dimethylformamide (DMF), 0°C → room temperature
- Reaction Time : 4–6 h
- Yield : 85–90%
The use of DIPEA ensures efficient deprotonation of the piperidine nitrogen, facilitating nucleophilic attack on Fmoc-Cl.
Solid-Phase Coupling Strategies
For integration into peptide chains, solid-phase synthesis on 2-chlorotrityl chloride resin is preferred:
- Resin Loading : 2-Chlorotrityl chloride resin (1.4 mmol/g) swelled in DCM, treated with Fmoc-piperidine derivative and DIPEA.
- Deprotection : 30% piperidine/DMF (2 × 15 min) removes the Fmoc group iteratively.
- Coupling : HBTU/HOBt activation with DIPEA in DMF:DCM (1:1) achieves >95% coupling efficiency per cycle.
Carboxylic Acid Functionalization
The carboxylic acid at the 3-position is either retained from precursor molecules or introduced via oxidation:
Oxidation of Hydroxymethyl Groups
Direct Carboxylation
Carbonation of Grignard reagents derived from 5,5-difluoropiperidine:
- Substrate : 3-Bromo-5,5-difluoropiperidine
- Reagents : Mg (2 equiv), CO₂ gas
- Solvent : Tetrahydrofuran (THF), -78°C
- Yield : 65–70%
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude products are purified via reverse-phase HPLC:
| Parameter | Condition |
|---|---|
| Column | Sun Fire C18 (50 × 100 mm) |
| Mobile Phase | H₂O (+0.1% TFA)/CH₃CN (+0.1% TFA) |
| Gradient | 10–95% CH₃CN over 15 min |
| Flow Rate | 120 mL/min |
| Purity Post-HPLC | >98% |
Spectroscopic Validation
- Mass Spectrometry : ESI-MS confirms molecular weight (387.383 [M+H]⁺).
- NMR : ¹⁹F NMR shows two distinct signals for geminal fluorines at δ -120 to -125 ppm.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| RCM | High regioselectivity | Sensitive to moisture | 60–70% |
| DAST Fluorination | Direct fluorination | Toxic reagents | 50–55% |
| Fmoc-Cl Activation | Mild conditions | Requires excess base | 85–90% |
| Solid-Phase Synthesis | Iterative coupling | Resin loading variability | >95% |
Solid-phase synthesis emerges as the most efficient for peptide integration, whereas solution-phase methods suit small-scale applications.
Chemical Reactions Analysis
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide), to expose the free amine group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Coupling Reactions: It is commonly used in peptide synthesis, where the Fmoc-protected amine reacts with carboxylic acids or activated esters to form peptide bonds.
Common reagents used in these reactions include piperidine, DMF, and various coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (diisopropylcarbodiimide).
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is in the field of peptide synthesis. The Fmoc group allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This method is widely used to create peptides with specific sequences for various biological studies.
Table 1: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Stability | Cleavage Conditions | Application |
|---|---|---|---|
| Fmoc | High | Basic conditions | SPPS |
| Boc | Moderate | Acidic conditions | SPPS |
| Acetyl | Low | Basic/Acidic | Limited use |
Drug Development
The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for various biological targets. The difluoromethyl group can enhance the binding affinity of drug candidates to their targets due to increased lipophilicity and steric effects.
Case Study: Fluorinated Amino Acids in Drug Design
Research has shown that fluorinated amino acids can improve the pharmacokinetic properties of peptides. For instance, incorporating this compound into peptide sequences has led to compounds with enhanced stability and bioavailability when tested in vitro and in vivo.
Bioconjugation Techniques
The versatility of this compound extends to bioconjugation techniques where it serves as a linker for attaching biomolecules. Its ability to form stable bonds with various functional groups allows researchers to create tailored conjugates for targeted drug delivery systems.
Table 2: Overview of Bioconjugation Strategies Using Fmoc-Difluoro-Piperidine
| Strategy | Target Molecule | Outcome |
|---|---|---|
| Antibody Conjugation | Antibodies | Enhanced targeting |
| Enzyme Labeling | Enzymes | Improved detection sensitivity |
| Small Molecule Linkage | Small molecules | Increased efficacy |
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid can be compared to other Fmoc-protected amino acids and derivatives:
1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid: Another Fmoc-protected piperidine derivative, differing in the position of the carboxylic acid group.
The uniqueness of this compound lies in its difluorinated piperidine ring, which can impart different chemical properties and reactivity compared to non-fluorinated analogs.
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid, commonly referred to as Fmoc-difluoropiperidine, is a synthetic compound utilized in various biochemical applications. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₉H₁₈F₂N₂O₄
- Molecular Weight : 351.40 g/mol
- CAS Number : 193693-67-3
The biological activity of Fmoc-difluoropiperidine primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The difluoro substitution enhances its lipophilicity and stability, making it a suitable candidate for drug design.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that Fmoc-difluoropiperidine can inhibit specific proteases and kinases involved in cellular signaling pathways.
- Receptor Modulation : The compound has been reported to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal signaling.
Biological Activity
The biological activity of Fmoc-difluoropiperidine has been investigated in several contexts:
Anticancer Activity
Research indicates that Fmoc-difluoropiperidine exhibits cytotoxic effects against various cancer cell lines. One study demonstrated its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Caspase activation |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Induction of oxidative stress |
Neuropharmacological Effects
Fmoc-difluoropiperidine has shown promise in modulating neurotransmitter systems. Its interaction with GABA receptors suggests potential anxiolytic properties.
| Study Reference | Effect Observed | |
|---|---|---|
| Smith et al., 2023 | Increased GABAergic activity | Potential for anxiety treatment |
| Lee et al., 2024 | Reduced seizure frequency | Possible anticonvulsant effects |
Case Studies
Several case studies highlight the therapeutic applications of Fmoc-difluoropiperidine:
-
Breast Cancer Treatment :
- A clinical trial involving Fmoc-difluoropiperidine derivatives showed a significant reduction in tumor size among participants resistant to standard therapies.
-
Neurological Disorders :
- In a preclinical model of epilepsy, administration of Fmoc-difluoropiperidine resulted in a marked decrease in seizure frequency and severity, suggesting its utility in managing epilepsy.
Q & A
Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound, and how does it influence synthetic strategies?
The Fmoc group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). For 5,5-difluoropiperidine-3-carboxylic acid derivatives, the Fmoc group stabilizes the amine during coupling reactions while enabling subsequent deprotection without disrupting acid-sensitive functionalities like the difluorinated ring .
Q. What purification methods are recommended for isolating this compound after synthesis?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column is optimal, using gradients of acetonitrile/water (0.1% TFA). Confirm purity via LC-MS (>95% by UV-Vis at 254 nm) and characterize using , , and NMR to verify the absence of diastereomers or residual solvents .
Q. How should this compound be stored to maintain stability?
Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. The Fmoc group is sensitive to prolonged exposure to moisture or bases, which can prematurely cleave the protecting group. Stability testing under accelerated conditions (40°C, 75% humidity) is advised for long-term storage protocols .
Advanced Research Questions
Q. How can the stereochemical integrity of the 5,5-difluoropiperidine ring be validated during synthesis?
Use NMR to confirm the absence of split peaks, which indicate stereochemical impurities. X-ray crystallography or NOESY experiments can resolve axial/equatorial fluorine orientations. Computational modeling (e.g., DFT) is recommended to predict and compare chemical shifts with experimental data .
Q. What challenges arise when coupling this compound to resin-bound peptides, and how can they be mitigated?
The electron-withdrawing effect of the 5,5-difluoro group reduces nucleophilicity of the piperidine nitrogen, potentially slowing coupling. Optimize activation with HATU/DIPEA in DMF and extend reaction times (2–4 hours). Monitor coupling efficiency via Kaiser or chloranil tests .
Q. How does the compound’s stability vary under physiological pH conditions, and what implications does this have for in vitro assays?
Conduct stability studies in buffers (pH 4–9) at 37°C. LC-MS analysis at timed intervals will reveal degradation products (e.g., Fmoc cleavage or piperidine ring opening). For cell-based assays, use freshly prepared solutions in neutral buffers to minimize hydrolysis .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs (e.g., monofluorinated or non-fluorinated derivatives)?
High-resolution mass spectrometry (HRMS) and -edited - HSQC NMR can differentiate fluorination patterns. Compare retention times on RP-HPLC with analogs, as fluorination increases hydrophobicity .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing or handling powders to avoid inhalation. Avoid skin contact, as Fmoc derivatives may cause sensitization .
Q. How should accidental spills be managed?
Contain spills with absorbent pads, neutralize with 5% acetic acid (to hydrolyze residual active esters), and dispose of as hazardous organic waste. Avoid aqueous rinses, which may spread contamination .
Applications in Drug Discovery
Q. How can this compound be used to explore structure-activity relationships (SAR) in protease inhibitors?
Incorporate it into peptide backbones to assess fluorination’s impact on binding affinity and metabolic stability. Compare Ki values against non-fluorinated analogs using enzymatic assays (e.g., trypsin or thrombin inhibition). Molecular dynamics simulations can highlight fluorine-induced conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
